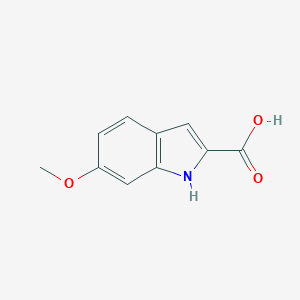

6-Methoxy-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBGANWAZJWOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328449 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-73-3 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxy-1H-indole-2-carboxylic Acid: A Comprehensive Technical Review of its Antifungal Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 6-Methoxy-1H-indole-2-carboxylic acid (MICA), a naturally occurring indole derivative with significant antifungal properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel antifungal agents.

Core Biological Activity: Antifungal Efficacy

This compound, a metabolite isolated from the soil bacterium Bacillus toyonensis strain OQ071612, has demonstrated notable antifungal activity against clinically relevant fungal pathogens.[1][2][3][4] The primary targets of its antimycotic action are Candida albicans and Aspergillus niger, two of the most common causes of fungal infections in humans.[3][4]

Quantitative Antifungal Potency

The antifungal efficacy of MICA has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | ATCC 10231 | 62.5 µg/mL |

| Aspergillus niger | Clinical Isolate | 125 µg/mL |

Mechanism of Action: Disruption of Fungal Cell Integrity

The antifungal mechanism of indole carboxylic acid derivatives, including MICA, is primarily attributed to their ability to compromise the fungal cell membrane.[2] While the precise molecular interactions are still under investigation, evidence suggests that these compounds interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This disruption leads to increased membrane permeability, loss of cellular homeostasis, and ultimately, fungal cell death.

Proposed Signaling Pathway for Antifungal Action

Caption: Proposed mechanism of antifungal action of MICA.

Preclinical Evaluation: In Vivo Wound Healing

Beyond its direct antifungal effects, a formulation of MICA into a nanosponge hydrogel has been evaluated in a preclinical wound healing model.[1] This topical application not only demonstrated potent antimycotic activity against C. albicans in vivo but also promoted accelerated wound repair and exhibited anti-inflammatory properties.[1] The hydrogel formulation enhanced the survival rates of the animal subjects, improved wound closure, and led to increased collagen deposition, suggesting a multifaceted therapeutic potential for topical fungal infections and associated inflammatory conditions.[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of MICA against fungal isolates.

Caption: Workflow for antifungal susceptibility testing.

Methodology:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the desired final inoculum concentration.

-

Compound Dilution: A stock solution of MICA is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the MICA dilution is inoculated with the fungal suspension. A growth control well (without MICA) and a sterility control well (without inoculum) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of MICA at which there is no visible growth of the fungus.

In Vivo Wound Healing Model

This protocol describes the evaluation of a MICA-nanosponge hydrogel formulation in an excisional wound model in rats.

Caption: Experimental workflow for the in vivo wound healing model.

Methodology:

-

Animal Model: Healthy adult rats are used for the study.

-

Wound Creation: Following anesthesia, a circular, full-thickness excisional wound is created on the dorsal side of each rat.

-

Infection: The wound is inoculated with a standardized suspension of Candida albicans.

-

Treatment Groups: The animals are randomly assigned to different treatment groups: a control group receiving no treatment, a placebo group receiving the hydrogel base without MICA, a group receiving the MICA-nanosponge hydrogel, and a positive control group receiving a standard antifungal agent.

-

Treatment Application: The respective treatments are applied topically to the wound area daily.

-

Evaluation: The rate of wound contraction is measured periodically. At the end of the study period, tissue samples from the wound site are collected for histopathological examination to assess for re-epithelialization, collagen deposition, and inflammatory cell infiltration. Survival rates of the animals are also monitored throughout the experiment.

Conclusion

This compound has emerged as a promising natural antifungal agent with well-defined activity against key fungal pathogens. Its mechanism of action, centered on the disruption of fungal cell membrane integrity, presents a favorable therapeutic window. Furthermore, its efficacy in a preclinical topical formulation for infected wounds highlights its potential for development as a novel treatment for superficial mycoses and associated inflammatory conditions. Further research is warranted to fully elucidate its molecular targets and to advance its development through clinical trials.

References

- 1. jpharmsci.com [jpharmsci.com]

- 2. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Methoxy-1H-indole-2-carboxylic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-1H-indole-2-carboxylic acid, a heterocyclic compound with significant interest in medicinal chemistry due to its notable antifungal properties. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis and purification protocols, and delves into its biological activity and mechanism of action.

Chemical Structure and Identification

This compound is an indole derivative characterized by a methoxy group at the 6th position and a carboxylic acid group at the 2nd position of the indole ring.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16732-73-3[1][2] |

| Molecular Formula | C₁₀H₉NO₃[1] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)[1] |

| InChIKey | XNBGANWAZJWOHS-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)O[1] |

| Synonyms | 6-Methoxyindole-2-carboxylic acid, NSC 27988 |

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 191.18 g/mol | PubChem[1] |

| Melting Point | 170-174 °C | ChemBK |

| XLogP3 | 2.3 | PubChem[1] |

| Appearance | Colorless or pale yellow crystalline or powdery solid | ChemBK |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane) | ChemBK |

| pKa | Predicted: ~4.03 (for the related 6-nitro-1H-indole-2-carboxylic acid) | BenchChem |

| GHS Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation | PubChem[1] |

Spectroscopic Data

The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of this compound.

Table 3: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

| H-3 | 7.08 | C-2 | 138.8 |

| H-4 | 7.55 | C-3 | 104.9 |

| H-5 | 6.82 | C-3a | 124.1 |

| H-7 | 6.95 | C-4 | 121.8 |

| 6-OCH₃ | 3.84 | C-5 | 112.1 |

| NH | 11.75 | C-6 | 157.0 |

| COOH | 12.9 (broad) | C-7 | 96.2 |

| C-7a | 138.1 | ||

| 6-OCH₃ | 55.3 | ||

| COOH | 163.6 |

Note: Data obtained from the characterization of the compound isolated from Bacillus toyonensis. Solvent not specified.

Mass spectrometry data confirms the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): A pseudomolecular ion peak at m/z 192 [M+H]⁺ is observed.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (indole): A sharp to moderately broad band around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption band around 1680-1710 cm⁻¹

-

C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Experimental Protocols

This section outlines the general procedures for the synthesis, purification, and characterization of this compound.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for the preparation of indoles.[3][4] This protocol is a plausible route for the synthesis of this compound.

Protocol:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

-

-

Cyclization:

-

The crude phenylhydrazone is added to a flask containing an acid catalyst. Polyphosphoric acid (PPA) is a common choice, though Lewis acids like zinc chloride can also be used.[3][4]

-

The mixture is heated, typically in the range of 80-150 °C, to induce cyclization. The optimal temperature and reaction time should be determined empirically.

-

The reaction is monitored by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is poured into ice-water to precipitate the crude product.

-

The solid is collected by vacuum filtration and washed with water to remove the acid catalyst.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Purification by Recrystallization

Protocol:

-

Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization Methods

-

NMR Spectroscopy: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL. Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and analyze by ESI-MS in positive ion mode to observe the [M+H]⁺ ion.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

Biological Activity and Mechanism of Action

This compound has been identified as a metabolite from the soil bacterium Bacillus toyonensis and exhibits promising antifungal activity.

Antifungal Spectrum

The compound has demonstrated activity against clinically relevant fungal pathogens:

-

Candida albicans

-

Aspergillus niger

Table 4: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (µg/mL) | Reference |

| Candida species | 10 - 50 (for related di-halogenated indoles) | [5] |

| Aspergillus species | Specific data for this compound is limited, but indole derivatives show activity. |

Mechanism of Action

The precise antifungal mechanism of this compound is still under investigation, but current evidence suggests a multi-faceted mode of action common to other indole derivatives.

-

Disruption of Fungal Cell Membrane: The primary proposed mechanism is the disruption of the fungal cell membrane's integrity. This leads to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death.

-

Inhibition of Ergosterol Biosynthesis: Indole derivatives are known to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane.[6] The likely target within this pathway is the enzyme lanosterol 14α-demethylase (CYP51), which is also the target of azole antifungal drugs.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

Applications and Future Perspectives

The antifungal properties of this compound make it a promising lead compound for the development of new antifungal agents. Its natural origin suggests it may have a favorable safety profile.

Further research is warranted in the following areas:

-

Elucidation of the specific molecular targets within the fungal cell.

-

Structure-activity relationship (SAR) studies to optimize its antifungal potency and spectrum.

-

In vivo efficacy and toxicity studies to evaluate its therapeutic potential.

-

Development of novel formulations , such as the reported nanosponge hydrogel, to enhance its delivery and efficacy for topical applications.

Conclusion

This compound is a valuable molecule for researchers in mycology and medicinal chemistry. Its well-defined structure, accessible synthesis, and significant antifungal activity provide a strong foundation for further investigation and development as a potential therapeutic agent. This guide has summarized the current knowledge on this compound, offering a comprehensive resource for scientists and drug development professionals.

References

- 1. This compound | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyindole-2-carboxylic acid, 95% | Fisher Scientific [fishersci.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for 6-Methoxy-1H-indole-2-carboxylic acid (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methoxy-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectroscopic analysis of this compound.

NMR Spectral Data

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (NH) | 6.3 (s) | - |

| 2 | - | 124.1 (C) |

| 3 | 7.10 (s) | 111.75 (CH) |

| 4 | 7.41 (m) | 122.9 (CH) |

| 5 | 6.8 (d, J=8.7 Hz) | 112.5 (CH) |

| 6 | - | 156.4 (C-OCH₃) |

| 7 | 6.9 (d, J=2.2 Hz) | 95.1 (CH) |

| 8 (C=O) | - | 164.2 (C=O) |

| 9 (CH₃) | 3.8 (s) | 55.8 (CH₃) |

| 3a | - | 129.2 (C) |

| 7a | - | 138.1 (C) |

Data obtained in Methanol-d₄ (MeOD) at 400 MHz for ¹H and 100 MHz for ¹³C NMR.[1]

IR Absorption Data

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3300 | N-H Stretch | Indole N-H stretching vibration. |

| 3300-2500 | O-H Stretch | Broad band characteristic of a carboxylic acid O-H group involved in hydrogen bonding. |

| ~1680 | C=O Stretch | Carbonyl stretching of the carboxylic acid. |

| ~1620, 1580, 1480 | C=C Stretch | Aromatic and indole ring C=C stretching vibrations. |

| ~1250 | C-O Stretch | Aryl ether C-O stretching of the methoxy group. |

| ~1200 | C-O Stretch | Carboxylic acid C-O stretching. |

Mass Spectrometry Data

Table 3: Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 191 | Molecular Ion [M]⁺ |

| 174 | [M - OH]⁺ |

| 146 | [M - COOH]⁺ |

| 131 | [M - COOH - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Methanol-d₄ (MeOD) or DMSO-d₆. The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion source. Electron Ionization (EI) is a common method for generating ions and inducing fragmentation, providing valuable structural information. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Signaling Pathways and Logical Relationships

Indole-2-carboxylic acid derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug development. While the specific signaling pathways for this compound are still under investigation, the broader class of indole-2-carboxylic acids has been implicated in several key cellular processes.

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of key enzymes involved in cancer and immune regulation, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2] Inhibition of these enzymes in the kynurenine pathway is a promising strategy in cancer immunotherapy.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antifungal Action of 6-Methoxy-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1H-indole-2-carboxylic acid (MICA) has emerged as a promising natural antifungal agent, demonstrating significant efficacy against prevalent fungal pathogens such as Candida albicans and Aspergillus niger.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available research to inform further investigation and potential therapeutic development.

Core Antifungal Mechanism: Cell Membrane Disruption

The primary antifungal mechanism of this compound is believed to be the disruption of fungal cell membrane integrity.[1][2][3] While the precise molecular interactions are still under investigation, it is hypothesized that as an indole carboxylic acid derivative, MICA compromises the structural and functional integrity of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.

Indole derivatives, as a class of compounds, are known to interfere with key cellular processes in fungi, including the inhibition of essential enzymes and interference with cell wall biosynthesis.[4] However, specific studies detailing these effects for this compound are not yet available.

Putative Signaling Pathways and Cellular Effects

While direct evidence linking this compound to specific signaling pathways is limited, its proposed action on the cell membrane suggests potential downstream effects on several critical cellular processes. The following diagram illustrates a hypothetical workflow for investigating the antifungal mechanism of MICA, from initial screening to detailed mechanistic studies.

Caption: A conceptual workflow for elucidating the antifungal mechanism of MICA.

Data Summary

Currently, comprehensive quantitative data from peer-reviewed studies on the specific mechanism of this compound is not publicly available. The existing literature primarily focuses on its isolation, characterization, and preliminary antifungal activity.[1][2][3] The following table structure is proposed for the future compilation of such data as it becomes available through further research.

| Parameter | Fungal Species | Concentration of MICA | Observed Effect | Assay Method | Reference |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | Data not available | Data not available | Broth microdilution | To be determined |

| Minimum Fungicidal Concentration (MFC) | Candida albicans | Data not available | Data not available | Plate count | To be determined |

| Ergosterol Content Reduction | Candida albicans | Data not available | Data not available | GC-MS | To be determined |

| Cell Wall Component Levels | Candida albicans | Data not available | Data not available | HPLC | To be determined |

| Intracellular K+ Leakage | Candida albicans | Data not available | Data not available | Atomic Absorption Spectroscopy | To be determined |

Detailed Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not yet published. However, standard methodologies that would be applicable are outlined below.

1. Antifungal Susceptibility Testing (Broth Microdilution for MIC)

-

Objective: To determine the minimum concentration of MICA that inhibits the visible growth of a fungal pathogen.

-

Procedure:

-

Prepare a stock solution of MICA in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the MICA stock solution in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

-

Inoculate each well with a standardized fungal suspension.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of MICA at which no visible growth is observed.

-

2. Cell Membrane Permeability Assay (Propidium Iodide Uptake)

-

Objective: To assess the ability of MICA to compromise the fungal cell membrane.

-

Procedure:

-

Treat a standardized fungal suspension with various concentrations of MICA for a defined period.

-

Add propidium iodide (PI), a fluorescent dye that can only enter cells with damaged membranes, to the fungal suspension.

-

Incubate for a short period.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

An increase in fluorescence indicates increased membrane permeability.

-

3. Ergosterol Quantification (Gas Chromatography-Mass Spectrometry)

-

Objective: To determine if MICA inhibits the ergosterol biosynthesis pathway.

-

Procedure:

-

Culture the fungal pathogen in the presence and absence of sub-lethal concentrations of MICA.

-

Harvest the fungal cells and extract the non-saponifiable lipids.

-

Analyze the lipid extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ergosterol and its precursors.

-

A decrease in ergosterol levels and an accumulation of precursors would suggest inhibition of the ergosterol biosynthesis pathway.

-

Future Directions

The current body of research provides a foundational understanding of the antifungal potential of this compound. Future investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. Key areas for future research include:

-

Identification of specific enzyme inhibition: Investigating the effect of MICA on key enzymes in the ergosterol biosynthesis pathway and cell wall synthesis.

-

Transcriptomic and proteomic analyses: To identify global changes in gene and protein expression in fungi upon exposure to MICA.

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of MICA in animal models of fungal infections.

A deeper understanding of its mechanism of action will be crucial for the development of this compound as a novel antifungal therapeutic.

References

- 1. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Indole Carboxylic Acid Derivatives: A Technical Guide to Key Molecular Targets

For Immediate Release

[City, State] – [Date] – Indole carboxylic acid derivatives have emerged as a versatile scaffold in modern drug discovery, demonstrating a wide range of biological activities against various therapeutic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core molecular targets of these promising compounds. The guide details the underlying signaling pathways, summarizes key quantitative efficacy data, and provides detailed experimental protocols for the evaluation of these derivatives.

Key Therapeutic Targets and Mechanisms of Action

Indole carboxylic acid derivatives have been shown to modulate the activity of a diverse array of proteins implicated in numerous disease states, from cancer and viral infections to inflammatory conditions. The following sections delineate the primary molecular targets and the mechanisms by which these compounds exert their therapeutic effects.

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

In the realm of oncology, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in cancer therapy due to their roles in tumor growth, proliferation, and angiogenesis. Certain indole-6-carboxylic acid derivatives have been identified as potent inhibitors of these receptor tyrosine kinases.

Signaling Pathway:

Upon ligand binding, EGFR and VEGFR-2 dimerize and undergo autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, crucial for cell survival and growth. Indole carboxylic acid derivatives can interfere with the ATP binding site of the kinase domain, thereby inhibiting these downstream signals.

A Technical Guide to the Solubility Profile of 6-Methoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Methoxy-1H-indole-2-carboxylic acid, a compound of interest in pharmaceutical research due to its biological activities, including antifungal properties. Understanding the solubility of this compound in various laboratory solvents is critical for its handling, formulation, and in vitro and in vivo testing.

Physicochemical Properties

This compound is a derivative of indole-2-carboxylic acid. The introduction of a methoxy group at the 6-position influences its physicochemical properties, including its solubility.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Colorless or pale yellow crystalline or powdery solid. | [2] |

| Melting Point | Approximately 170-174 °C | [2] |

| Predicted logP | 2.3 | [1] |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on qualitative statements and data from structurally similar compounds, a reliable solubility profile can be inferred.

Qualitative Solubility of this compound:

| Solvent | Solubility | Source |

| Most Organic Solvents | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

Quantitative Solubility of the Parent Compound, Indole-2-carboxylic Acid:

The solubility of the parent compound, indole-2-carboxylic acid, provides a valuable reference point. It is characterized by low aqueous solubility and high solubility in polar organic solvents.[3][4]

| Solvent | Solubility (at 25°C) | Source |

| Water | < 0.1 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be needed) | [5] |

| Methanol | High | [3] |

| Ethanol | High | [3][6] |

| 1-Propanol | High | [3] |

| 2-Propanol | High | [3] |

| 1-Butanol | High | [3] |

| Ethyl Acetate | High | [3] |

| Dichloromethane | Low | [3] |

| Toluene | Low | [3] |

| 1,4-Dioxane | Low | [3] |

The methoxy group in this compound is expected to slightly increase its polarity compared to the parent indole-2-carboxylic acid. This may lead to a modest increase in solubility in polar solvents. However, the overall solubility pattern is anticipated to be similar, with good solubility in polar organic solvents like alcohols and DMSO, and poor solubility in water and non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. The two most common methods are the equilibrium and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound at equilibrium.

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid. Centrifugation followed by careful collection of the supernatant is an alternative.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported in units such as mg/mL or molarity.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery for rapid screening.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

-

Dilution: A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH in a microplate well.

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: The formation of precipitate is detected. Common methods include:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance.

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed or the concentration in the clear supernatant.

Potential Signaling Pathway in Antifungal Activity

This compound has been identified as an antifungal agent. While the precise mechanism of action has not been fully elucidated, related indole carboxylic acid derivatives are known to exert their effects through mechanisms such as cell membrane disruption. Furthermore, in other biological contexts, indole derivatives have been shown to modulate key signaling pathways. A hypothetical signaling pathway for the antifungal action of this compound could involve the disruption of fungal cell membrane integrity, leading to downstream effects on cellular signaling, potentially including pathways analogous to the Akt/mTOR pathway, which is crucial for cell growth and survival.

Caption: Hypothetical Antifungal Signaling Pathway.

This technical guide serves as a foundational resource for researchers working with this compound. For precise solubility values in specific solvent systems, it is recommended to perform experimental determinations using the protocols outlined herein.

References

An In-depth Technical Guide to 6-Methoxy-1H-indole-2-carboxylic Acid (CAS 16732-73-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Methoxy-1H-indole-2-carboxylic acid (CAS Number: 16732-73-3). The information is compiled and presented to support research, development, and application of this compound in various scientific fields.

Chemical Identity and Structure

IUPAC Name: this compound[1][2][3] Synonyms: 6-Methoxyindole-2-carboxylic acid, NSC 27988[3][4] CAS Number: 16732-73-3[1][2][4] Molecular Formula: C₁₀H₉NO₃[1][2][4][5] Molecular Weight: 191.18 g/mol [1][4]

Chemical Structure:

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data is compiled from various chemical suppliers and databases. Note that some values are predicted through computational models.

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | White to light gray or light pink solid/powder | [2] |

| Melting Point | 198-203 °C | [4] |

| Boiling Point | 447.6 ± 25.0 °C (Predicted) | [4] |

| Density | 1.381 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 224.5 °C | [4] |

| Vapor Pressure | 8.54E-09 mmHg at 25°C | [4] |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| pKa | 4.54 ± 0.30 (Predicted) | [4] |

| XLogP3 | 2.3 | [1] |

| Solubility | DMSO (Slightly) | |

| Refractive Index | 1.677 | |

| Polar Surface Area | 62.3 Ų | [1] |

Biological Activity and Potential Applications

This compound has demonstrated notable biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

Antifungal Activity: This compound, also referred to as MICA in some literature, has been isolated from Bacillus toyonensis and exhibits promising antifungal activity.[6][7] It has shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger.[6][7] Studies have explored its formulation into a nanosponge hydrogel for enhanced topical delivery in treating mycotic infections.[6][8]

Synthetic Intermediate: this compound serves as a versatile synthetic intermediate in the preparation of a range of more complex molecules. It is a reactant for:

-

The preparation of isoquinolinecarboxamides, which have been investigated as opioid receptor antagonists.[9]

-

The synthesis of acylaminoalkylindoles that act as MT2-selective melatonin antagonists.[9]

-

The development of small molecule antagonists for the Hedgehog signaling pathway, which is implicated in some forms of cancer.[10]

Experimental Protocols and Methodologies

Synthesis of this compound: A common laboratory-scale synthesis involves the hydrolysis of its ethyl ester precursor.[9]

-

Starting Material: Ethyl 6-methoxy-1H-indole-2-carboxylate.

-

Reagents: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 10% Hydrochloric acid (HCl), Ethyl acetate.

-

Procedure Outline:

-

Dissolve Ethyl 6-methoxy-1H-indole-2-carboxylate in THF.

-

Add an aqueous solution of LiOH.

-

Stir the mixture at room temperature for approximately 16 hours.

-

Acidify the reaction mixture with 10% HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[9]

-

Evaluation of Antifungal Activity: The antifungal properties of this compound have been assessed using standard microbiological techniques.

-

Test Organisms: Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger.[7]

-

Methodology: The agar cross-streak technique and dual culture method have been employed to demonstrate antifungal activity.[7] The stability of the compound was evaluated at different pH levels (stable in the range of 6-7) and temperatures (stable up to 50 °C).[7] Its activity in the presence of various surfactants, detergents, and enzymes has also been assessed.[7]

Analytical Methods: The characterization and purity of this compound are typically determined using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[1]

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern.[1]

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.[7]

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis workflow, a conceptual workflow for antifungal evaluation, and a simplified representation of its potential role in the Hedgehog signaling pathway.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyindole-2-carboxylic acid, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. 6-Methoxyindole-2-carboxylic acid, 95% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. This compound [oakwoodchemical.com]

- 6. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 16732-73-3 [chemicalbook.com]

- 10. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

Preliminary Cytotoxicity Screening of 6-Methoxy-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-Methoxy-1H-indole-2-carboxylic acid. While direct cytotoxic data for this specific compound is not extensively available in public literature, this document outlines the standard experimental protocols and potential mechanisms of action based on the known biological activities of structurally related indole derivatives. The guide offers a framework for researchers to assess the cytotoxic potential of this compound and similar compounds, including detailed methodologies for common in vitro assays and a discussion of relevant cellular signaling pathways.

Introduction

Indole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. Numerous indole derivatives have been investigated and developed as therapeutic agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound is an indole derivative with documented antifungal and antibacterial properties. However, its cytotoxic profile against mammalian cell lines, a critical parameter for assessing its therapeutic potential and safety, remains largely uncharacterized in publicly accessible research.

This guide aims to bridge this knowledge gap by:

-

Presenting a comparative analysis of the cytotoxicity of structurally similar indole-2-carboxylic acid and 6-methoxyindole derivatives.

-

Providing detailed, step-by-step protocols for standard cytotoxicity and apoptosis assays.

-

Illustrating potential cellular signaling pathways that may be modulated by this class of compounds.

Cytotoxicity Data of Related Indole Derivatives

Direct quantitative data on the cytotoxicity of this compound is scarce in the available literature. However, studies on analogous compounds provide valuable insights into the potential cytotoxic activity of this molecule. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several indole derivatives against various cancer cell lines. This comparative data serves as a crucial reference point for designing and interpreting cytotoxicity studies for this compound.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Indole-2-carboxylic acid dinuclear copper(II) complex | MCF-7 (Breast) | 5.43 | [2] |

| MDA-MB-231 (Breast) | 5.69 | [2] | |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (Compound 3g) | MCF-7 (Breast) | 2.94 | [3] |

| MDA-MB-231 (Breast) | 1.61 | [3] | |

| A549 (Lung) | 6.30 | [3] | |

| HeLa (Cervical) | 6.10 | [3] | |

| A375 (Melanoma) | 0.57 | [3] | |

| B16-F10 (Melanoma) | 1.69 | [3] | |

| Indole-2-carboxamide derivative (Compound 5e) | A-549 (Lung) | 0.95 | [4] |

| MCF-7 (Breast) | 0.80 | [4] | |

| Panc-1 (Pancreatic) | 1.00 | [4] | |

| Spiro oxindole derivative (Compound 6) | MCF-7 (Breast) | 3.55 | [5] |

| MDA-MB-231 (Breast) | 4.40 | [5] |

Experimental Protocols for Cytotoxicity Screening

A preliminary assessment of cytotoxicity typically involves a tiered approach, starting with assays that measure cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death (e.g., apoptosis).

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow the LDH-catalyzed reaction to proceed.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]

Protocol:

-

Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Signaling Pathways and Mechanisms of Action

Indole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[10][11] The following diagrams illustrate a general workflow for cytotoxicity screening and a potential signaling pathway that could be modulated by this compound.

Experimental workflow for cytotoxicity screening.

Potential apoptotic signaling pathway.

Conclusion

While direct evidence of the cytotoxicity of this compound is limited, the information on related indole derivatives suggests that it may possess antiproliferative properties. This technical guide provides researchers with the necessary framework and detailed protocols to systematically evaluate its cytotoxic potential. The outlined experimental workflow, from initial viability screening to the investigation of apoptotic pathways, will enable a thorough characterization of the compound's effects on cancer cell lines. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully understand its therapeutic potential.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Assays [sigmaaldrich.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Recent Development in Indole Derivatives as Anticancer Agents for...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Synthesis Protocols for Novel 6-Methoxy-1H-indole-2-carboxylic Acid Analogues: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel analogues of 6-methoxy-1H-indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The protocols outlined below cover the synthesis of both amide and ester analogues, which have shown promising biological activities, including antifungal and antitubercular effects.

Introduction

This compound and its derivatives are a class of compounds that have garnered considerable attention in the field of drug discovery. The indole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Modifications at the 2-position of the 6-methoxyindole ring, particularly the formation of amides and esters, have led to the discovery of potent inhibitors of various biological targets. This document details the synthetic routes to access these valuable analogues, providing clear, step-by-step protocols and quantitative data to aid in their preparation and evaluation.

Synthesis of 6-Methoxy-1H-indole-2-carboxamide Analogues

The most common method for the synthesis of 6-methoxy-1H-indole-2-carboxamide analogues is through the coupling of the parent carboxylic acid with a variety of primary and secondary amines. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

General Experimental Protocol: Amide Coupling

A solution of this compound (1.0 eq) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is treated with a coupling reagent (e.g., EDC, HATU) (1.0-1.5 eq) and an activating agent (e.g., HOBt) (1.0 eq) at room temperature. A base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), is added, followed by the desired amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature for a specified time until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions and the organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired amide analogue.

Quantitative Data for Amide Synthesis

| Amine Reactant | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Various Amines | EDC·HCl, HOBt, DIPEA | DMF | Not Specified | High | [1] |

| Substituted Anilines | EDC, DMAP, HOBt (catalytic), DIPEA | Not Specified | Not Specified | Good | N/A |

| Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | Not Specified | Not Specified | 91-95% | [1] |

| (6-morpholinopyridin-3-yl)methanamine | Not Specified | Not Specified | Not Specified | Moderate to Good | [2] |

Synthesis Workflow: Amide Coupling

Synthesis of this compound Ester Analogues

Ester analogues of this compound can be prepared through several methods, with the most common being Fischer-Speier esterification.

General Experimental Protocol: Fischer-Speier Esterification

This compound (1.0 eq) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution. The reaction mixture is then heated to reflux for several hours and monitored by TLC. Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which is then purified by column chromatography or recrystallization.

Quantitative Data for Ester Synthesis

| Alcohol Reactant | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Ethanol | H₂SO₄ | Reflux | Not Specified | [3] |

| Methanol | Not Specified | Not Specified | Not Specified | N/A |

| Isopropanol | BOP, iPr₂NEt | -20°C | 85% | [4] |

Synthesis Workflow: Fischer-Speier Esterification

Biological Signaling Pathways

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Indole derivatives have been reported to exhibit antifungal activity by interfering with the integrity of the fungal cell membrane. A key target in this process is the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. Specifically, these compounds can inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Antitubercular Activity: Inhibition of MmpL3 Transporter

Indole-2-carboxamides have emerged as a promising class of antituberculosis agents.[5] Their mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasm.[6] Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall. By inhibiting MmpL3, indole-2-carboxamides block the transport of these essential building blocks, disrupting cell wall biosynthesis and leading to bacterial death.[6]

References

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of 6-Methoxy-1H-indole-2-carboxylic acid from Bacterial Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the isolation and purification of the bioactive compound 6-Methoxy-1H-indole-2-carboxylic acid (MICA) from the fermentation broth of Bacillus toyonensis. The protocols outlined below are based on established methodologies and are intended to guide researchers in obtaining this compound for further study and development.

I. Introduction

This compound is a compound of interest due to its potential therapeutic properties. Bacterial fermentation is a viable method for its production. The following sections detail the process for isolating this target compound from a complex fermentation mixture, ensuring a high degree of purity.

II. Production of this compound

The production of MICA is carried out through submerged fermentation using Bacillus toyonensis isolate OQ071612. Optimal production can be achieved by adhering to the fermentation parameters outlined in the table below.[1]

Table 1: Optimized Fermentation Parameters for MICA Production

| Parameter | Optimal Value |

| Carbon Source | Starch |

| Nitrogen Source | Peptone |

| Agitation Rate | 150 rpm |

| pH | 6.0 |

| Temperature | 40°C |

| Incubation Time | 4 days |

Data sourced from El-Sayed et al., 2023.[1]

III. Isolation and Purification Workflow

The isolation of this compound from the fermentation broth involves a multi-step process designed to separate the compound from cellular biomass, media components, and other metabolites. The general workflow is depicted below.

Caption: Workflow for the isolation of this compound.

IV. Experimental Protocols

The following are detailed protocols for each major step in the isolation and purification of this compound.

Protocol 1: Biomass Removal from Fermentation Broth

Objective: To separate the bacterial cells and other solid materials from the liquid culture medium containing the dissolved MICA.

Materials:

-

Fermentation broth of Bacillus toyonensis

-

High-speed refrigerated centrifuge

-

Centrifuge tubes (appropriate volume)

-

0.22 µm sterile filter units

Procedure:

-

Transfer the fermentation broth to sterile centrifuge tubes.

-

Centrifuge the broth at 20,160 x g for 30 minutes at 4°C to pellet the bacterial cells.[1]

-

Carefully decant the supernatant into a clean, sterile container.

-

For complete removal of any remaining cells and particulates, filter the supernatant through a 0.22 µm sterile filter.

-

The resulting cell-free supernatant is now ready for solvent extraction.

Protocol 2: Solvent Extraction of MICA

Objective: To selectively extract MICA from the aqueous cell-free supernatant into an organic solvent.

Materials:

-

Cell-free supernatant

-

Ethyl acetate (HPLC grade)

-

Separatory funnel (appropriate volume)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Place the cell-free supernatant in a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing MICA, and the bottom layer will be the aqueous phase.

-

Carefully drain the lower aqueous layer and collect the upper organic layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.

-

Combine all the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude MICA extract.

Table 2: Solvent Selection for MICA Extraction

| Solvent | Dry Weight of Extract (mg/mL of broth) |

| Ethyl acetate | 0.28 |

| Chloroform | Not reported |

| Dichloromethane | Not reported |

| n-Hexane | Not reported |

Data for ethyl acetate sourced from El-Sayed et al., 2023. Other solvent data not available in the source.[2]

Protocol 3: Purification by Silica Gel Column Chromatography

Objective: To purify MICA from the crude extract by separating it from other co-extracted compounds based on polarity.

Materials:

-

Crude MICA extract

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvent system (e.g., a gradient of ethyl acetate in hexane)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack evenly.

-

Sample Loading: Dissolve the crude MICA extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluate in separate fractions using collection tubes.

-

Fraction Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp at 254 nm. Fractions containing a single spot corresponding to pure MICA should be pooled.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

V. Quantitative Data

The following table summarizes the available quantitative data for the production and isolation of MICA.

Table 3: Production and Yield of this compound

| Parameter | Value | Reference |

| MICA concentration after optimization | 213.82 µg/mL | [2] |

| Fold increase in production after optimization | 3.49-fold | [1] |

| Final Yield of Purified MICA | Not explicitly stated in the primary source | - |

| Purity of Final Product | A single spot on TLC was achieved | [3] |

VI. Putative Biosynthesis Pathway

The biosynthesis of this compound in Bacillus toyonensis is likely derived from the tryptophan metabolism pathway. While the exact enzymatic steps for this specific molecule are not fully elucidated, a putative pathway can be proposed based on known indole derivative biosynthesis in bacteria.

Caption: A putative tryptophan-dependent biosynthesis pathway for MICA.

This proposed pathway begins with chorismate, a key intermediate in aromatic amino acid biosynthesis, which is converted to tryptophan. Tryptophan then serves as the precursor for the indole ring of MICA. Subsequent enzymatic modifications, including the addition of a methoxy group, lead to the final product.

References

- 1. Identification, Characterization, and Production Optimization of this compound Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 [mdpi.com]

- 2. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, Characterization, and Production Optimization of this compound Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 6-Methoxy-1H-indole-2-carboxylic Acid: A Scaffold for Therapeutic Innovation

Application Notes and Protocols for Researchers in Medicinal Chemistry

The 6-methoxy-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a diverse range of therapeutic agents. Its inherent biological activity and amenability to chemical modification have led to its exploration in antifungal, anticancer, and antiviral drug discovery programs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.

Application Notes

Antifungal Applications

This compound (MICA) has demonstrated significant intrinsic antifungal properties. Isolated from the soil bacterium Bacillus toyonensis, MICA exhibits potent activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1][2] Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity.[3]

To enhance its therapeutic potential for topical applications, MICA has been successfully formulated into a nanosponge hydrogel. This advanced drug delivery system improves the aqueous solubility and skin permeability of MICA, leading to increased efficacy in preclinical models of fungal infections.[1][4] The nanosponge hydrogel formulation of MICA has shown superior performance compared to conventional antifungal agents like fluconazole in in-vitro studies.[1]

Anticancer Applications

The indole-2-carboxamide moiety, a derivative of indole-2-carboxylic acid, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The indole scaffold can effectively mimic the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. While research on the 6-methoxy substituted scaffold is emerging, studies on the closely related 5-methoxy-1H-indole-2-carboxamide have yielded potent multi-target anticancer agents.

Specifically, thiazolyl-indole-2-carboxamide derivatives incorporating the 5-methoxyindole scaffold have demonstrated exceptional cytotoxicity against a panel of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[5] These compounds have been shown to inhibit key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5] The mechanism of action for these derivatives involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5]

Antiviral Applications

The broader indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel antiviral agents. Modifications of this scaffold have led to the discovery of potent inhibitors of viral enzymes crucial for replication. For instance, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, an essential enzyme for the integration of the viral genome into the host cell's DNA.[6]

Furthermore, certain indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activity against RNA viruses, including influenza A and Coxsackie B3 virus.[7][8] While specific data on 6-methoxy derivatives in these contexts is still developing, the established antiviral potential of the core scaffold makes it an attractive template for further exploration.

Quantitative Data

The following tables summarize the biological activity of this compound and its derivatives.

Table 1: Antifungal Activity of this compound (MICA)

| Fungal Strain | Test Method | Result | Reference |

| Candida albicans ATCC 10231 | Agar well diffusion | Inhibition Zone | [1] |

| Aspergillus niger (clinical isolate) | Agar well diffusion | Inhibition Zone | [2] |

Note: Specific inhibition zone diameters were not consistently provided in the source material.

Table 2: Anticancer Activity of 5-Methoxy-1H-indole-2-carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [5] |

| HepG2 (Liver) | 21.09 ± 1.1 | [5] | |

| HCT-116 (Colon) | 12.01 ± 0.9 | [5] | |

| PC-3 (Prostate) | 17.11 ± 0.8 | [5] | |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [5] |

| HepG2 (Liver) | 69.63 ± 2.5 | [5] | |

| HCT-116 (Colon) | 10.99 ± 0.7 | [5] | |

| PC-3 (Prostate) | 23.86 ± 1.2 | [5] |

Table 3: Kinase Inhibitory Activity of 5-Methoxy-1H-indole-2-carboxamide Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| 6v | EGFR | 0.28 ± 0.02 | [5] |

| HER2 | 0.41 ± 0.03 | [5] | |

| VEGFR-2 | 0.19 ± 0.01 | [5] | |

| CDK2 | 0.55 ± 0.04 | [5] | |

| 6i | EGFR | 0.31 ± 0.02 | [5] |

| HER2 | 0.45 ± 0.03 | [5] | |

| VEGFR-2 | 0.22 ± 0.01 | [5] | |

| CDK2 | 0.61 ± 0.05 | [5] |

Experimental Protocols

Protocol 1: Synthesis of N-(Substituted)-6-methoxy-1H-indole-2-carboxamides

This protocol describes a general two-step procedure for the synthesis of N-substituted 6-methoxy-1H-indole-2-carboxamide derivatives, which are analogs of the potent anticancer compounds mentioned previously.

Step 1: Synthesis of 6-methoxy-1H-indole-2-carbonyl chloride

-

To a solution of this compound (1 equivalent) in an anhydrous solvent such as chloroform or dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, and then reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-methoxy-1H-indole-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude 6-methoxy-1H-indole-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF.

-

To this solution, add the desired substituted amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (2-3 equivalents) at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-(substituted)-6-methoxy-1H-indole-2-carboxamide.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Agar Well Diffusion Method)

This protocol is adapted from studies evaluating the antifungal activity of MICA.[1]

-

Prepare Sabouraud Dextrose Agar (SDA) plates.

-

Prepare a fungal inoculum of the test organism (e.g., Candida albicans) and adjust its concentration to a 0.5 McFarland standard.

-

Evenly spread 100 µL of the fungal suspension onto the surface of the SDA plates.

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add 100 µL of the test compound (this compound dissolved in a suitable solvent like DMSO) at a desired concentration into the wells.

-

Include a positive control (e.g., fluconazole at 105 µg/mL) and a negative control (solvent alone, e.g., DMSO) in separate wells on the same plate.[1]

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antifungal activity.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by derivatives of the indole-2-carboxylic acid scaffold.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Formulation of 6-Methoxy-1H-indole-2-carboxylic acid for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.